BenchChemオンラインストアへようこそ!

Vacquinol-1 dihydrochloride

Glioblastoma Cytotoxicity Drug discovery

Vacquinol-1 dihydrochloride is the essential reference standard for methuosis research in glioblastoma. Supplied as a racemic mixture of four stereoisomers with divergent PK/PD profiles, generic substitution fails to recapitulate its vacuolization phenotype. Minor structural changes within the vacquinol chemotype abolish potency. With ~70-80× greater activity vs. temozolomide, it is the benchmark for GBM viability screens and analog development. Demand stereochemically authenticated material for reproducible results.

Molecular Formula C21H23Cl3N2O
Molecular Weight 425.8 g/mol
Cat. No. B12401054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVacquinol-1 dihydrochloride
Molecular FormulaC21H23Cl3N2O
Molecular Weight425.8 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O.Cl.Cl
InChIInChI=1S/C21H21ClN2O.2ClH/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19;;/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2;2*1H
InChIKeyJSUQSKIIFVRRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vacquinol-1 Dihydrochloride Procurement Guide: Compound Class and Key Research Characteristics for Glioblastoma Studies


Vacquinol-1 dihydrochloride (NSC13316 dihydrochloride; CAS 2309312-85-2 for the dihydrochloride salt) is a synthetic quinolone-alcohol small molecule originally developed as an antimalarial agent and subsequently repurposed for glioblastoma multiforme (GBM) research [1]. The compound is a racemic mixture of four stereoisomers due to two adjacent stereogenic centers in its core structure, a compositional feature with documented functional consequences for both pharmacokinetics and oncolytic efficacy [2][3]. As an MKK4-specific activator, it induces MAPK pathway activation and triggers a non-apoptotic cell death mechanism characterized by catastrophic vacuolization (termed methuosis) in glioblastoma cells [1].

Why Generic Substitution of Vacquinol-1 Dihydrochloride Fails: Stereochemical Complexity and Functional Divergence


Generic substitution or casual analog replacement of Vacquinol-1 dihydrochloride is scientifically unjustified due to documented stereochemical heterogeneity and exquisitely delicate structure-activity relationships (SAR) within the vacquinol chemotype [1][2]. Commercial Vacquinol-1 is supplied as a racemic mixture of four stereoisomers, yet the individual isolated isomers display stereospecific pharmacokinetic and pharmacodynamic properties that govern both in vivo exposure and antitumor efficacy [1]. Synthetic chemical expansion of the scaffold has revealed that minor structural modifications can drastically alter potency [3]. Consequently, substituting a different quinoline-methanol analog or an alternative MKK4 modulator without stereochemical specification will not recapitulate the precise vacuolization-inducing phenotype and may yield misleading or non-reproducible results in glioblastoma research applications [1][3].

Vacquinol-1 Dihydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Vacquinol-1 vs. Temozolomide: In Vitro Potency Differential in Glioblastoma Cell Killing

In direct comparative viability assays, Vacquinol-1 demonstrates approximately 70- to 80-fold greater in vitro potency than the standard-of-care GBM chemotherapeutic temozolomide [1][2]. The IC50 for Vacquinol-1 against glioma cells is 3.14 μM, whereas temozolomide exhibits an IC50 of approximately 139 μM (or higher depending on cell line and assay conditions) [2]. This potency differential is not attributable to overlapping mechanisms, as Vacquinol-1 induces non-apoptotic catastrophic vacuolization (methuosis) rather than the DNA alkylation-mediated apoptosis triggered by temozolomide [1].

Glioblastoma Cytotoxicity Drug discovery Comparative oncology

Vacquinol-1 Stereoisomer Differential: PK and Efficacy Divergence Among Isolated Isomers

Commercial Vacquinol-1 is a mixture of four stereoisomers, but isolated isomers exhibit stereospecific divergence in both pharmacokinetic (PK) exposure and oncolytic efficacy [1]. Characterization of the four individual isomers revealed that the absolute configuration at the two adjacent stereogenic centers governs key preclinical parameters, including plasma half-life, brain exposure, and tumor growth inhibition [1]. This finding complicates the use of racemic Vacquinol-1 as a definitive therapeutic candidate and underscores the need for isomer-defined material in advanced preclinical development [1][2].

Stereochemistry Pharmacokinetics Glioblastoma Medicinal chemistry

Vacquinol-1 Selective Cytotoxicity: Glioblastoma vs. Normal Cell Differential

Vacquinol-1 exhibits selective cytotoxicity toward glioblastoma cells while sparing multiple non-transformed cell types . At concentrations achieving IC50 = 3.14 μM in glioma cells, Vacquinol-1 does not significantly affect the viability of human fibroblasts, embryonic stem cells, or osteosarcoma cells . In mixed co-culture assays, Vacquinol-1 selectively targets glioblastoma cells in the presence of human fibroblasts . Additionally, Vacquinol-1-induced cell death proceeds without caspase activation, distinguishing it from apoptosis-inducing agents such as staurosporine .

Selectivity Glioblastoma Cytotoxicity Therapeutic window

Vacquinol-1 In Vivo PK Properties: Extended Plasma Half-Life and Oral Bioavailability

Vacquinol-1 dihydrochloride possesses a plasma half-life of 52 hours in vivo, a value that substantially exceeds typical small-molecule cancer therapeutics and supports sustained systemic exposure . The compound is orally bioavailable and exhibits good brain penetration, as demonstrated in preclinical GBM models [1]. These favorable PK properties differentiate Vacquinol-1 from many CNS-targeted agents that suffer from rapid clearance or poor blood-brain barrier permeability [1].

Pharmacokinetics Oral bioavailability Brain penetration Glioblastoma

Vacquinol-1 SAR Sensitivity: Potency Loss with Minor Structural Perturbation

Synthetic chemical expansion around the Vacquinol-1 scaffold has revealed an exquisitely delicate structure-activity relationship (SAR), wherein minor structural modifications can abolish or enhance potency [1][2]. Initial screening of the quinine-derivative NSC13316 (the free base of Vacquinol-1) identified it as a reliable and selective compromiser of glioblastoma cell viability; subsequent analog synthesis produced vacquinols with increased potency, but the SAR landscape remains sharply constrained [1]. This SAR sensitivity implies that seemingly similar quinoline-methanol compounds cannot be assumed to recapitulate Vacquinol-1's unique vacuolization-inducing phenotype [1].

Structure-activity relationship SAR Medicinal chemistry Analog development

Vacquinol-1 Mechanism Divergence: Non-Apoptotic Methuosis vs. Apoptotic Agents

Vacquinol-1 induces glioblastoma cell death via a non-apoptotic mechanism termed methuosis, characterized by massive macropinocytic vacuole accumulation, ATP depletion, and cytoplasmic membrane rupture without caspase activation [1][2]. This mechanism is fundamentally distinct from apoptosis-inducing agents (e.g., staurosporine, which triggers caspase-dependent death) and from classic autophagy modulators [2][3]. In comparative studies, honokiol-induced vacuolization exhibited morphological similarities but originated from distinct subcellular compartments (both endocytosis and ER), underscoring that vacuolization phenotypes are not mechanistically interchangeable [3].

Methuosis Macropinocytosis Non-apoptotic cell death Mechanism of action

Vacquinol-1 Dihydrochloride Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Probing of Non-Apoptotic Cell Death (Methuosis) in Glioblastoma

Vacquinol-1 dihydrochloride serves as a validated chemical probe for inducing and studying methuosis—a macropinocytosis-dependent, caspase-independent cell death pathway—in human glioblastoma models [1][2]. This application leverages the compound's distinct mechanism of action, which is not recapitulated by apoptosis inducers such as staurosporine or DNA-alkylating agents like temozolomide [2][3].

Stereochemistry-Dependent Pharmacokinetic and Efficacy Studies in Preclinical GBM Models

Given the documented stereospecific divergence in PK and oncolytic efficacy among the four Vacquinol-1 stereoisomers, this compound is ideally suited for studies aimed at defining isomer-specific exposure-response relationships in glioblastoma xenograft or syngeneic models [4]. Use of the racemic mixture versus isolated isomers can elucidate the contribution of stereochemistry to brain penetration and tumor growth inhibition [4].

Comparative Potency Benchmarking Against Temozolomide in Drug Discovery Screens

Vacquinol-1 dihydrochloride's ~70-80-fold greater in vitro potency compared to temozolomide makes it a valuable positive control or benchmark compound in high-throughput viability screens aimed at identifying novel GBM therapeutics with non-overlapping resistance profiles [5]. The ATP depletion readout (CellTiter-Glo) provides a reproducible endpoint for quantitative comparisons .

SAR Expansion and Analog Development Around the Quinoline-Methanol Scaffold

The exquisitely delicate SAR of the Vacquinol chemotype positions Vacquinol-1 dihydrochloride as the essential reference compound for medicinal chemistry campaigns aimed at developing next-generation vacquinol analogs with improved potency, stereochemical definition, or pharmacokinetic properties [1][5]. Its structural framework serves as the validated starting point for chemical expansion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vacquinol-1 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.